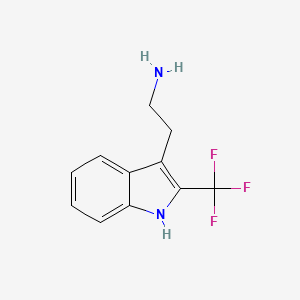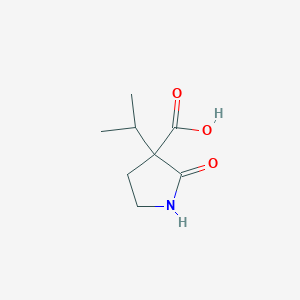![molecular formula C13H28N2 B13232859 [2-(Cycloheptylamino)ethyl]diethylamine](/img/structure/B13232859.png)
[2-(Cycloheptylamino)ethyl]diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cycloheptylamino)ethyl]diethylamine is an organic compound with the molecular formula C13H28N2. It is a secondary amine, characterized by the presence of a cycloheptylamino group attached to an ethyl chain, which is further bonded to a diethylamine group. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cycloheptylamino)ethyl]diethylamine typically involves the nucleophilic substitution of a haloalkane with a secondary amine. One common method is the reaction of 2-chloroethylamine hydrochloride with cycloheptylamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Cycloheptylamino)ethyl]diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
[2-(Cycloheptylamino)ethyl]diethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(Cycloheptylamino)ethyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- [2-(Cyclohexylamino)ethyl]diethylamine
- [2-(Cyclopentylamino)ethyl]diethylamine
- [2-(Cyclooctylamino)ethyl]diethylamine
Uniqueness
Compared to its analogs, [2-(Cycloheptylamino)ethyl]diethylamine has a unique cycloheptyl group, which imparts distinct steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-cycloheptyl-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-3-15(4-2)12-11-14-13-9-7-5-6-8-10-13/h13-14H,3-12H2,1-2H3 |
InChI Key |
WUMDZSRHDXDKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


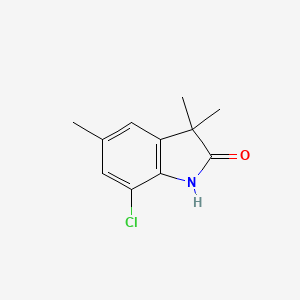

![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B13232790.png)
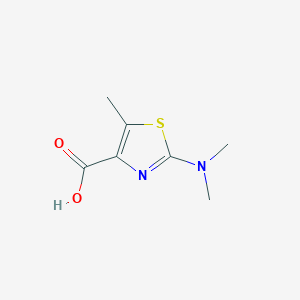
![2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13232802.png)
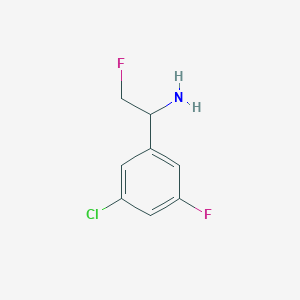
![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol](/img/structure/B13232809.png)
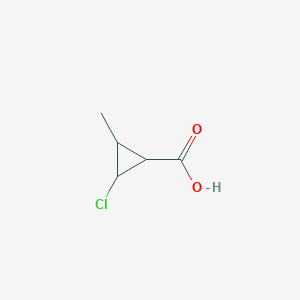
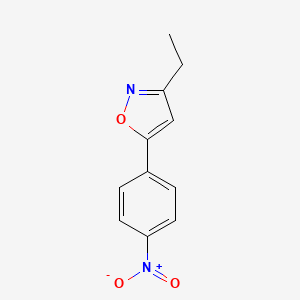
![3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile](/img/structure/B13232820.png)
![5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13232822.png)
